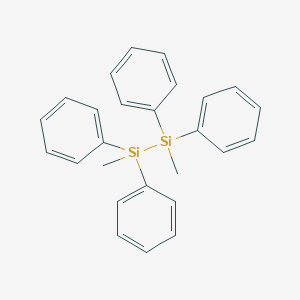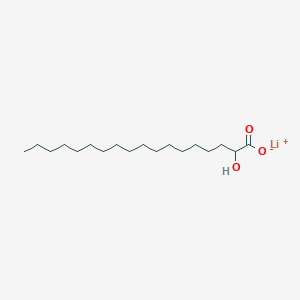
Lithium hydroxyoctadecanoate
Vue d'ensemble
Description
Lithium hydroxyoctadecanoate, also known as lithium stearate, is a lithium salt of stearic acid. It is widely used as a lubricant, thickening agent, and stabilizer in various industrial applications. This compound has also been studied for its potential applications in the field of medicine and biomedical research.
Applications De Recherche Scientifique
Lithium hydroxyoctadecanoate has been studied for its potential applications in the field of medicine and biomedical research. It has been shown to have antimicrobial properties and has been used as a preservative in pharmaceutical products. It has also been studied for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Mécanisme D'action
The mechanism of action of Lithium hydroxyoctadecanoate hydroxyoctadecanoate is not fully understood. It is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for human use. It has been used as a food additive and is approved by the FDA for use in cosmetics. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium hydroxyoctadecanoate has several advantages for use in lab experiments. It is stable, non-toxic, and has a long shelf life. It is also relatively inexpensive and easy to obtain. However, it has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for the study of Lithium hydroxyoctadecanoate hydroxyoctadecanoate. One potential area of research is its use as a drug delivery system. It has been shown to be effective at stabilizing proteins and enzymes, which could make it a useful carrier for drugs. Another area of research is its use in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound hydroxyoctadecanoate and its potential applications in the field of medicine and biomedical research.
Conclusion:
In conclusion, this compound hydroxyoctadecanoate is a this compound salt of stearic acid that has been studied for its potential applications in the field of medicine and biomedical research. It has antimicrobial properties, has been used as a preservative in pharmaceutical products, and has potential applications in drug delivery systems and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Propriétés
Numéro CAS |
1333-61-5 |
|---|---|
Formule moléculaire |
C18H35LiO3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
lithium;2-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
LPRVNTWNHMSTPR-UHFFFAOYSA-M |
SMILES |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCCCC(C(=O)[O-])O |
Autres numéros CAS |
1333-61-5 |
Synonymes |
lithium hydroxyoctadecanoate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

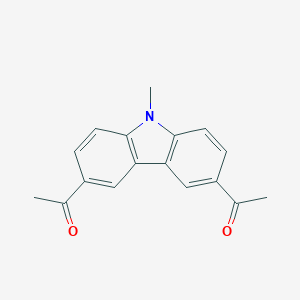
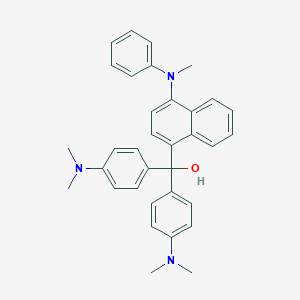

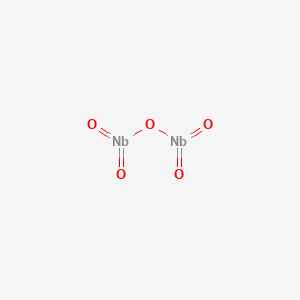
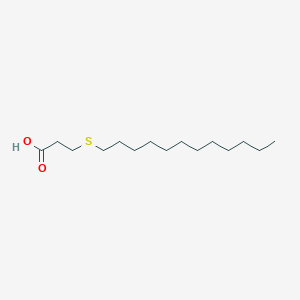



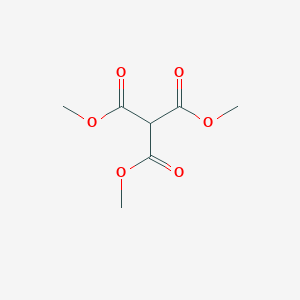
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)


